4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method involves the condensation of 2-chlorobenzaldehyde with 3-nitrophenylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(2-chlorophenyl)-1-(3-aminophenyl)-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and chloro substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)-1-(3-aminophenyl)-1H-pyrazol-5-amine: A reduced derivative with an amino group instead of a nitro group.
4-(2-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
4-(2-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of both nitro and chloro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-14-7-2-1-6-12(14)13-9-18-19(15(13)17)10-4-3-5-11(8-10)20(21)22/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSTYASAQDSPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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